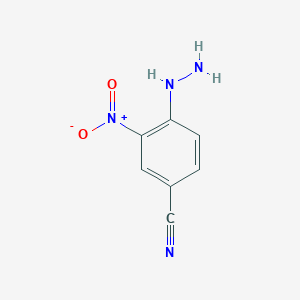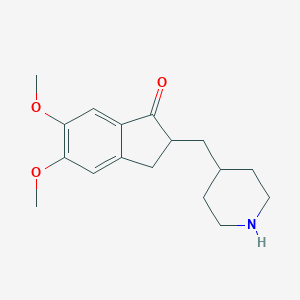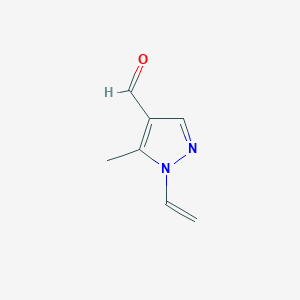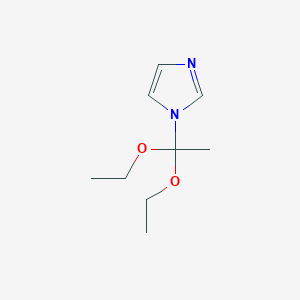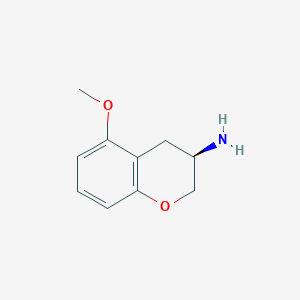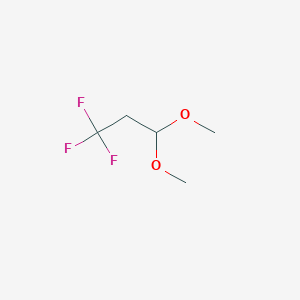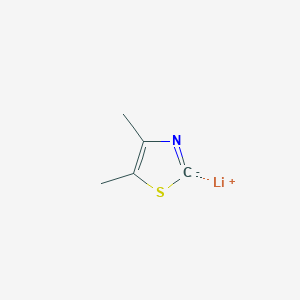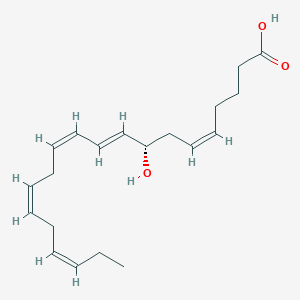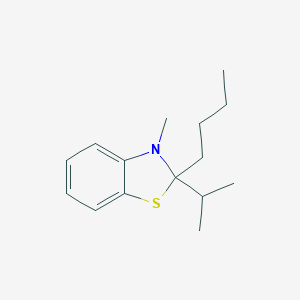
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole (abbreviated as BIT) is a chemical compound that is widely used as a biocide and preservative in various industrial and consumer products. BIT is a member of the benzothiazole family of compounds, which are known for their antimicrobial properties. BIT is particularly effective against bacteria, fungi, and algae, and is used in a variety of applications, including paints, coatings, adhesives, and personal care products.
作用機序
The exact mechanism of action of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is also thought to inhibit the growth and reproduction of microorganisms by interfering with DNA synthesis and other metabolic processes.
Biochemical and Physiological Effects:
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to have low toxicity to humans and animals, and is generally considered to be safe for use in consumer products. However, some studies have suggested that 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole may have potential health effects, particularly with long-term exposure. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to be a skin sensitizer, and may cause allergic reactions in some individuals. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has also been found to be toxic to aquatic organisms, and may have negative environmental effects.
実験室実験の利点と制限
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is a widely used biocide and preservative, and has many advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and has a broad spectrum of activity against microorganisms. However, 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole also has some limitations, particularly with regard to its toxicity and potential health effects. Careful handling and disposal of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is necessary to avoid exposure and minimize environmental impact.
将来の方向性
There are many potential future directions for research on 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole and its applications. One area of interest is the development of new formulations and delivery methods for 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole, to improve its efficacy and reduce its toxicity. Another area of research is the study of the environmental impact of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole, and the development of alternative biocides and preservatives that are more environmentally friendly. Finally, there is a need for further research on the potential health effects of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole, particularly with regard to long-term exposure and chronic toxicity.
合成法
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole can be synthesized in a number of ways, but the most common method involves the reaction of 2-mercaptobenzothiazole with isobutyraldehyde and n-butylamine. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is a yellowish liquid with a characteristic odor.
科学的研究の応用
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its antimicrobial properties, and has been found to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and algae. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is particularly effective against Pseudomonas aeruginosa, a common pathogen that is often resistant to other antimicrobial agents.
特性
CAS番号 |
123768-37-6 |
|---|---|
製品名 |
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole |
分子式 |
C15H23NS |
分子量 |
249.4 g/mol |
IUPAC名 |
2-butyl-3-methyl-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C15H23NS/c1-5-6-11-15(12(2)3)16(4)13-9-7-8-10-14(13)17-15/h7-10,12H,5-6,11H2,1-4H3 |
InChIキー |
NDSAUICGXJOYOB-UHFFFAOYSA-N |
SMILES |
CCCCC1(N(C2=CC=CC=C2S1)C)C(C)C |
正規SMILES |
CCCCC1(N(C2=CC=CC=C2S1)C)C(C)C |
同義語 |
Benzothiazole, 2-butyl-2,3-dihydro-3-methyl-2-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



